molecular formula C16H19Cl2N3 B2567791 4-((1H-pyrazol-1-yl)methyl)-1-(3,4-dichlorobenzyl)piperidine CAS No. 1396803-32-9

4-((1H-pyrazol-1-yl)methyl)-1-(3,4-dichlorobenzyl)piperidine

Cat. No.: B2567791
CAS No.: 1396803-32-9
M. Wt: 324.25
InChI Key: SKMATLBNPCECNW-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-1-(3,4-dichlorobenzyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety and a dichlorobenzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-(3,4-dichlorobenzyl)piperidine typically involves multi-step organic reactions:

    Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the pyrazole to the piperidine ring: This step may involve nucleophilic substitution reactions where the pyrazole is attached to a piperidine derivative.

    Introduction of the dichlorobenzyl group: This can be done through alkylation reactions using 3,4-dichlorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrazole moiety.

    Reduction: Reduction reactions could target the dichlorobenzyl group or the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, it might be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine
  • 4-((1H-pyrazol-1-yl)methyl)-1-(2,4-dichlorobenzyl)piperidine
  • 4-((1H-pyrazol-1-yl)methyl)-1-(3,4-difluorobenzyl)piperidine

Uniqueness

The uniqueness of 4-((1H-pyrazol-1-yl)methyl)-1-(3,4-dichlorobenzyl)piperidine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dichlorobenzyl group might enhance its lipophilicity and membrane permeability, potentially leading to better pharmacokinetic properties.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3/c17-15-3-2-14(10-16(15)18)11-20-8-4-13(5-9-20)12-21-7-1-6-19-21/h1-3,6-7,10,13H,4-5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMATLBNPCECNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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